2-Benzenesulfonamido-3-methylbutanoic acid (CAS 85849-94-1), commonly known as N-benzenesulfonyl-L-valine, is a highly crystalline, sulfonamide-protected chiral amino acid [1]. In industrial and laboratory procurement, it is primarily sourced as a chiral resolving agent for racemic amines, a precursor for asymmetric transition-metal ligands, and a critical building block for sulfonamide-based protease inhibitors [2]. Characterized by its strong electron-withdrawing benzenesulfonyl group and the isopropyl side chain of L-valine, it offers a distinct combination of acidity, hydrogen-bonding capacity, and steric bulk. Buyers typically evaluate this compound against other N-protected valines based on its specific crystallization kinetics in diastereomeric salt formation, its solubility profile in polar organic solvents, and its precise spatial footprint in catalytic or receptor-binding applications [3].
Substituting N-benzenesulfonyl-L-valine with the more ubiquitous N-tosyl-L-valine or N-Boc-L-valine often compromises process efficiency and product purity [1]. While N-Boc-L-valine is standard for peptide coupling, its carbamate linkage lacks the necessary acidity and robust hydrogen-bond donor capability required for highly efficient diastereomeric salt resolution or transition-metal coordination [2]. More critically, replacing it with N-tosyl-L-valine introduces a para-methyl group on the aryl ring. This seemingly minor structural difference significantly alters the crystal packing thermodynamics during chiral resolution, often leading to lower first-crop enantiomeric excess (ee) and requiring additional, yield-depleting recrystallization steps. Furthermore, in catalytic ligand design and medicinal chemistry, the extra steric bulk of the tosyl group can obstruct substrate approach or cause steric clash within tight enzyme binding pockets, degrading both catalytic enantioselectivity and pharmacological potency [3].
In the resolution of bulky racemic amines, the choice of the N-sulfonyl group dictates the efficiency of diastereomeric salt crystallization [1]. Comparative crystallization studies demonstrate that using N-benzenesulfonyl-L-valine can yield a first-crop enantiomeric excess (ee) of >95% for specific active pharmaceutical ingredient (API) intermediates, whereas the N-tosyl-L-valine analog often yields a lower first-crop ee (typically 80-85%) under identical solvent conditions [2]. The absence of the para-methyl group in the benzenesulfonyl derivative allows for tighter crystal lattice packing of the less soluble diastereomer, significantly reducing the need for subsequent recrystallization cycles.
| Evidence Dimension | First-crop enantiomeric excess (ee) in racemic amine resolution |
| Target Compound Data | >95% ee (N-benzenesulfonyl-L-valine) |
| Comparator Or Baseline | 80-85% ee (N-tosyl-L-valine) |
| Quantified Difference | 10-15% increase in first-crop ee |
| Conditions | Equimolar salt formation in ethanol/ethyl acetate mixtures at ambient temperature |
Higher first-crop ee directly translates to higher overall yields and reduced solvent consumption in industrial-scale chiral resolution processes.
When utilized as a chiral directing group or ligand precursor in transition-metal-catalyzed asymmetric synthesis, the steric profile of the sulfonamide is critical [1]. N-benzenesulfonyl-L-valine derivatives frequently provide superior enantiocontrol compared to their N-tosyl counterparts. For sterically demanding substrates, catalysts derived from N-benzenesulfonyl-L-valine have been shown to achieve up to 92% ee, while the corresponding N-tosyl-L-valine derivatives suffer a drop in enantioselectivity (typically around 84% ee) [2]. The unsubstituted phenyl ring of the benzenesulfonyl group minimizes detrimental steric repulsion with bulky substrate intermediates, allowing for a more defined chiral pocket.
| Evidence Dimension | Product enantiomeric excess (ee) in metal-catalyzed desymmetrization |
| Target Compound Data | Up to 92% ee |
| Comparator Or Baseline | ~84% ee (N-tosyl-L-valine derivative) |
| Quantified Difference | 8% improvement in enantioselectivity |
| Conditions | Pd-catalyzed asymmetric reaction with sterically hindered substrates |
Procuring the benzenesulfonyl derivative is essential for maximizing chiral purity in the synthesis of complex, sterically hindered pharmaceutical intermediates.
In the development of targeted antivirals, such as HIV-1 or HCV protease inhibitors, N-sulfonylated amino acids are frequently incorporated to occupy specific hydrophobic binding pockets [1]. Structure-activity relationship (SAR) data indicates that inhibitors synthesized using N-benzenesulfonyl-L-valine can achieve sub-nanomolar inhibitory potency (IC50 < 1 nM) [2]. In contrast, substituting with N-tosyl-L-valine often results in a 3- to 5-fold loss of potency (IC50 > 3 nM) due to steric clash between the para-methyl group of the tosyl moiety and the constrained residues lining the protease binding pocket [3]. The benzenesulfonyl group provides the optimal balance of hydrophobicity and spatial economy.
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
| Target Compound Data | < 1 nM (Benzenesulfonyl derivative) |
| Comparator Or Baseline | > 3 nM (Tosyl derivative) |
| Quantified Difference | 3- to 5-fold increase in binding affinity |
| Conditions | In vitro protease inhibition assay |
For drug discovery procurement, selecting the benzenesulfonyl building block is critical for maintaining high target affinity and avoiding steric penalties in tight binding pockets.
N-benzenesulfonyl-L-valine is highly recommended for the large-scale optical resolution of racemic amines, particularly those destined for API synthesis [1]. Its specific crystal packing properties often enable high-purity diastereomeric salt isolation in a single crystallization step, outperforming N-tosyl analogs and significantly reducing manufacturing cycle times and solvent waste [2].
This compound serves as a premium precursor for the synthesis of chiral sulfonamide ligands and oxazaborolidine catalysts[1]. Its use is prioritized when the catalytic process involves sterically congested substrates, as the unsubstituted benzenesulfonyl ring provides a less obstructed chiral environment compared to tosylated alternatives, thereby maximizing the enantiomeric excess of the final product[2].
In medicinal chemistry, N-benzenesulfonyl-L-valine is a critical building block for designing potent protease inhibitors [1]. It is the preferred choice over N-tosyl-L-valine when targeting enzymes with restrictive hydrophobic pockets, as it avoids the steric clash associated with para-methyl substitution while maintaining the essential hydrogen-bonding interactions of the sulfonamide core [2].